

# Application Notes and Protocols: AVE 0991 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, the receptor for angiotensin-(1-7).[1][2][3][4] As a mimic of the endogenous angiotensin-(1-7), AVE 0991 plays a crucial role in the counter-regulatory axis of the Renin-Angiotensin System (RAS), often opposing the pro-inflammatory and proliferative effects of Angiotensin II.[5][6] Its therapeutic potential is being explored in cardiovascular diseases, inflammation, neurological disorders, and cancer.[1][2][6][7] These application notes provide detailed information on the solubility of **AVE 0991 sodium salt** in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in in vitro and in vivo studies, and an overview of its key signaling pathways.

## **Physicochemical Properties and Solubility**

**AVE 0991 sodium salt** is soluble in aqueous solutions and organic solvents such as DMSO.[7] [8] For cell culture and most in vitro applications, DMSO is the recommended solvent for preparing stock solutions.

Table 1: Solubility of AVE 0991 Sodium Salt in DMSO



| Parameter           | Value                                                                                                                                                                                                    | Source            |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| Solubility          | 41.67 mg/mL (71.76 mM)                                                                                                                                                                                   | MedChemExpress[9] |
| 30 mg/mL (51.66 mM) | TargetMol[10]                                                                                                                                                                                            |                   |
| Notes               | - Sonication or ultrasonic treatment is recommended to facilitate dissolution.[9][10] - Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial of DMSO for preparing stock |                   |
|                     | solutions.[9]                                                                                                                                                                                            |                   |

# **Experimental Protocols**Preparation of Stock Solutions in DMSO

Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.

#### Materials:

- AVE 0991 sodium salt powder
- Anhydrous/low-water content DMSO
- · Sterile, conical-bottom polypropylene or glass vials
- Vortex mixer
- Sonicator (optional, but recommended)
- · Calibrated pipettes

#### Protocol:

 Aliquoting: Before opening, bring the vial of AVE 0991 sodium salt to room temperature to prevent condensation.



- Solvent Addition: Add the calculated volume of DMSO to the vial containing the pre-weighed
   AVE 0991 sodium salt to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
- Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath.[9][10]
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[11]

Table 2: Example Dilutions for a 10 mM Stock Solution of AVE 0991 in DMSO

| Desired Concentration | Volume of 10 mM Stock | Final Volume with Diluent |
|-----------------------|-----------------------|---------------------------|
| 1 mM                  | 100 μL                | 1 mL                      |
| 100 μΜ                | 10 μL                 | 1 mL                      |
| 10 μΜ                 | 1 μL                  | 1 mL                      |

### In Vitro Experimental Protocol: Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with AVE 0991.

Workflow for In Vitro Cell Treatment





Click to download full resolution via product page

Caption: General workflow for in vitro cell-based assays using AVE 0991.

#### Protocol:

- Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
- Working Solution Preparation: On the day of the experiment, thaw an aliquot of the AVE 0991 DMSO stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium.



- Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11] A vehicle control group (medium with the same final DMSO concentration) should always be included.
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of AVE 0991 or the vehicle control.
- Incubation: Incubate the cells for the specified duration of the experiment (e.g., 24, 48, or 72 hours).
- Downstream Analysis: Following incubation, proceed with the relevant downstream assays, such as cell viability assays, protein expression analysis (Western blot), or gene expression analysis (qPCR).

# In Vivo Experimental Protocol: Preparation for Animal Studies

For in vivo administration, AVE 0991 is often formulated in a vehicle containing co-solvents to improve its bioavailability and reduce potential toxicity from high DMSO concentrations.

Recommended Vehicle Formulation: A commonly used vehicle for oral or intraperitoneal administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9][10]

Protocol for Vehicle Preparation (for a 1 mL final volume):

- Initial Dissolution: Prepare a concentrated stock of AVE 0991 in DMSO (e.g., 25 mg/mL).[9]
- Co-solvent Addition: In a sterile tube, add 100 μL of the AVE 0991 DMSO stock solution to 400 μL of PEG300. Mix thoroughly until the solution is clear.
- Surfactant Addition: Add 50  $\mu$ L of Tween-80 and mix again until the solution is homogenous.
- Final Dilution: Add 450 μL of sterile saline to reach the final volume of 1 mL. Mix well. This protocol results in a 2.5 mg/mL solution.[9]
- Administration: The prepared solution should be used fresh on the day of preparation for administration via the desired route (e.g., oral gavage, intraperitoneal injection).[9]



## **Signaling Pathways**

AVE 0991 exerts its effects primarily by activating the Mas receptor, which triggers a cascade of downstream signaling events.

Renin-Angiotensin System (RAS) - Counter-regulatory Axis









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. AVE 0991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. AVE-0991 (sodium salt) Product Type CAT N°: 35375 [bertin-bioreagent.com]
- 5. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of







Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AVE 0991 | TargetMol [targetmol.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- To cite this document: BenchChem. [Application Notes and Protocols: AVE 0991 Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605699#ave-0991-sodium-salt-solubility-in-dmso]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com